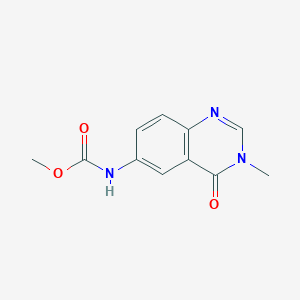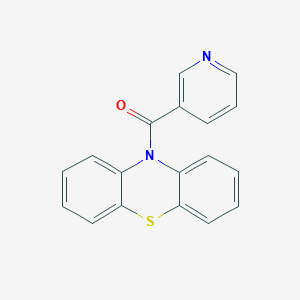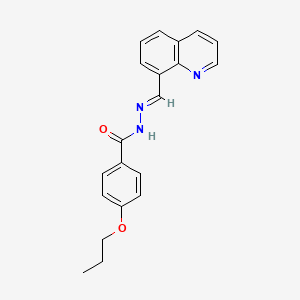![molecular formula C22H23N3O3 B5511320 2-(3-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}phenyl)-4-methylphthalazin-1(2H)-one](/img/structure/B5511320.png)
2-(3-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}phenyl)-4-methylphthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related phthalazin-1(2H)-one derivatives often involves multi-component, one-pot reactions, highlighting the efficiency and versatility of modern synthetic methodologies. For instance, the one-pot, four-component synthesis of {[(1H-1,2,3-Triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives has been described as an efficient method for producing these compounds in good to excellent yields (Torkian et al., 2011).
Molecular Structure Analysis
The molecular structure of phthalazin-1(2H)-one derivatives has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. For example, the structure of novel bridged tetra(phenol) compounds synthesized from related precursors has been characterized using NMR, IR, HR-MS, and elemental analysis, confirming the intended molecular architecture (Ji Shun-jun, 2010).
Chemical Reactions and Properties
The reactivity of phthalazin-1(2H)-one derivatives encompasses a range of chemical transformations, including cyclocondensation reactions, Mannich reactions, and reactions with various nucleophiles to produce a diverse array of products. These reactions have been extensively studied to explore the chemical properties and potential applications of these compounds. For instance, the synthesis and reactions of some novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives with expected antimicrobial activity illustrate the versatility of these compounds in chemical synthesis (Abubshait et al., 2011).
Aplicaciones Científicas De Investigación
Environmental Impact of Phthalate Esters
Phthalate esters are widely recognized for their extensive use as plasticizers, imparting flexibility to plastics. Their environmental impact, particularly concerning endocrine-disrupting effects, has been a significant area of research. Studies have elucidated their role in contributing to reproductive and developmental issues in wildlife and potentially humans. For instance, the biodegradation of phthalate esters by bacteria in natural and synthetic environments highlights the microbial breakdown of these compounds, suggesting a pathway for mitigating their persistence in the environment (Keyser et al., 1976).
Toxicity and Reproductive Effects
The reproductive toxicity of phthalate compounds has been extensively documented, showing adverse effects on both male and female reproductive systems. The ubiquity of phthalates and their leaching potential from plastics into the environment pose significant concerns for human health. Research indicates that phthalates like DEHP and DBP can lead to reduced fertility, alterations in sex organs, and disruptions in hormonal balance, prompting a reevaluation of their use in consumer products to mitigate exposure (Sedha et al., 2021).
Biodegradability and Environmental Persistence
The environmental fate of phthalate esters underscores their biodegradability under aerobic conditions and their relative persistence under anaerobic conditions. This dual nature points to the necessity of considering environmental conditions in assessing the overall impact of phthalate esters on ecosystems. Their widespread detection in various environmental matrices underscores the need for continued monitoring and the development of more sustainable alternatives (Staples et al., 1997).
Mode of Action on Male Reproductive Development
Phthalate esters, especially those with carbon backbones ranging from 4 to 6, have been implicated in interfering with male reproductive development in utero. The proposed mode of action involves the inhibition of Leydig cell processes crucial for testosterone synthesis and insulin-like factor 3 production, vital for the normal development of male genitalia. This mechanism highlights the potential for phthalates to disrupt reproductive development through endocrine modulation, emphasizing the need for careful consideration of phthalate exposure during critical developmental windows (David, 2006).
Propiedades
IUPAC Name |
2-[3-[(3S)-3-ethylmorpholine-4-carbonyl]phenyl]-4-methylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-17-14-28-12-11-24(17)21(26)16-7-6-8-18(13-16)25-22(27)20-10-5-4-9-19(20)15(2)23-25/h4-10,13,17H,3,11-12,14H2,1-2H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRZIGKZSBPBKB-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1C(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1COCCN1C(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}phenyl)-4-methylphthalazin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5511258.png)
![(4-{[2-(propylthio)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5511262.png)


![N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5511290.png)
![1-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-dimethylpiperidin-3-amine](/img/structure/B5511292.png)
![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B5511296.png)
![N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511303.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5511313.png)

![4-(4-morpholinyl)-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5511341.png)
![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5511349.png)